3-((5-Nitropyridin-2-yl)amino)propan-1-ol
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Overview
Description
3-((5-Nitropyridin-2-yl)amino)propan-1-ol is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a propanol chain through an amino linkage
Scientific Research Applications
3-((5-Nitropyridin-2-yl)amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Future Directions
The future directions for “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” could involve further studies on its synthesis, properties, and potential applications. Given the interest in similar compounds in the field of medicinal chemistry , it could be of interest to explore its potential biological activities.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, undergo various reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially influence the interaction of “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-Nitropyridin-2-yl)amino)propan-1-ol typically involves the nitration of 2-aminopyridine to introduce the nitro group at the 5-position. This is followed by a nucleophilic substitution reaction where the amino group is reacted with 3-chloropropanol under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-((5-Nitropyridin-2-yl)amino)propanal or 3-((5-Nitropyridin-2-yl)amino)propanoic acid.
Reduction: 3-((5-Aminopyridin-2-yl)amino)propan-1-ol.
Substitution: Various ethers or esters depending on the electrophile used.
Comparison with Similar Compounds
- 3-((5-Aminopyridin-2-yl)amino)propan-1-ol
- 3-((5-Methylpyridin-2-yl)amino)propan-1-ol
- 3-((5-Chloropyridin-2-yl)amino)propan-1-ol
Comparison: 3-((5-Nitropyridin-2-yl)amino)propan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs with different substituents on the pyridine ring, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14/h2-3,6,12H,1,4-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIIECJLGFKFRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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